Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-
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Overview
Description
Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- is a heterocyclic compound that features a fused naphthalene and isoxazole ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the isoxazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the cycloaddition reaction for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The isoxazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
Isoxazole: A simpler structure with similar reactivity.
Benzisoxazole: Contains a benzene ring fused to the isoxazole ring, offering different chemical properties.
Thiazole: Another five-membered ring with sulfur instead of oxygen, providing different biological activities.
Uniqueness
Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- is unique due to its fused naphthalene and isoxazole rings, which provide a rigid and planar structure. This rigidity can enhance binding affinity to biological targets and improve the compound’s stability .
Properties
CAS No. |
186752-36-3 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4,5-dihydrobenzo[g][2,1]benzoxazol-3-amine |
InChI |
InChI=1S/C11H10N2O/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4H,5-6,12H2 |
InChI Key |
PAVFXBBHZSVUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(ON=C2C3=CC=CC=C31)N |
Origin of Product |
United States |
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